

Application Notes and Protocols for the Synthesis of N-methoxy-3-hydroxymethylcarbazole

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Compound of Interest

Compound Name: *N-methoxy-3-hydroxymethylcarbazole*

Cat. No.: *B14754897*

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These application notes provide a detailed protocol for the synthesis of **N-methoxy-3-hydroxymethylcarbazole**, a valuable building block in medicinal chemistry and materials science. The described method is based on the reduction of N-methoxy-3-formylcarbazole, a common intermediate in the synthesis of various carbazole alkaloids and their derivatives.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of **N-methoxy-3-hydroxymethylcarbazole** via the reduction of N-methoxy-3-formylcarbazole.

Parameter	Value	Reference
Starting Material	N-methoxy-9H-carbazole-3-carbaldehyde	[1]
Reagent	Sodium borohydride (NaBH ₄)	[1]
Solvent	Ethanol	[1]
Reaction Time	3 hours	[1]
Reaction Temperature	Room Temperature	[1]
Molar Ratio (Substrate:Reagent)	1 : 1.2	[1]
Yield	Not explicitly stated for the final product in the reference, but the precursor synthesis is described as "good-to-moderate yields".	[1]

Experimental Protocol

This protocol details the procedure for the synthesis of **N-methoxy-3-hydroxymethylcarbazole** from N-methoxy-9H-carbazole-3-carbaldehyde. A similar, well-established protocol for the reduction of the analogous N-methyl-3-formyl carbazole yielded 92% of the corresponding hydroxymethyl derivative, suggesting high efficiency for this type of transformation.[2]

Materials:

- N-methoxy-9H-carbazole-3-carbaldehyde (1.0 mmol, 0.23 g)[1]
- Sodium borohydride (NaBH₄) (1.2 mmol, 45 mg)[1]
- Ethanol (5 mL)[1]
- Water (10 mL)[1]

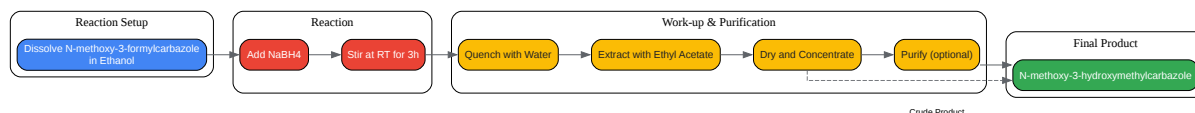
- Ethyl acetate[1]
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 1.0 mmol (0.23 g) of N-methoxy-9H-carbazole-3-carbaldehyde in 5 mL of ethanol.[1]
- **Addition of Reducing Agent:** To the stirred solution, add 1.2 mmol (45 mg) of sodium borohydride in one portion at room temperature.[1]
- **Reaction:** Stir the reaction mixture at room temperature for 3 hours.[1]
- **Work-up:** After 3 hours, pour the reaction mixture into 10 mL of water.[1]
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 mL).[1]
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification (if necessary):** The crude product can be further purified by recrystallization or column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **N-methoxy-3-hydroxymethylcarbazole**.



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Caption: Synthesis workflow for **N-methoxy-3-hydroxymethylcarbazole**.

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References

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- 2. prepchem.com [prepchem.com]
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